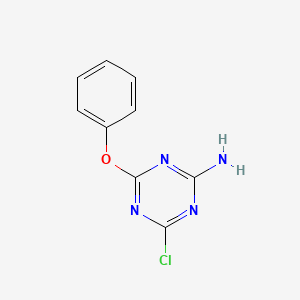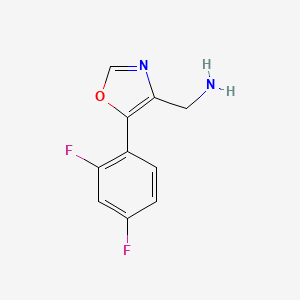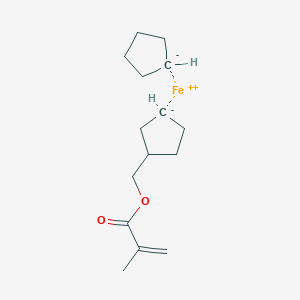
cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is a complex compound that combines cyclopentane, cyclopentylmethyl 2-methylprop-2-enoate, and iron(2+). Cyclopentane is a cyclic hydrocarbon with the formula C5H10, known for its stability and use as a solvent. Cyclopentylmethyl 2-methylprop-2-enoate is an ester derived from cyclopentane and 2-methylprop-2-enoic acid, often used in polymer chemistry. Iron(2+), or ferrous ion, is a common oxidation state of iron, playing a crucial role in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentane: Cyclopentane can be synthesized through the hydrogenation of cyclopentadiene. The reaction typically occurs under high pressure and temperature in the presence of a nickel catalyst.
Cyclopentylmethyl 2-methylprop-2-enoate: This ester can be prepared by esterification of cyclopentylmethanol with 2-methylprop-2-enoic acid. The reaction is catalyzed by sulfuric acid and requires refluxing the reactants.
Iron(2+): Iron(2+) ions can be obtained by reducing iron(3+) salts with reducing agents like hydrogen gas or sodium borohydride in an acidic medium.
Industrial Production Methods
Cyclopentane: Industrially, cyclopentane is produced by the catalytic reforming of naphtha, followed by fractional distillation.
Cyclopentylmethyl 2-methylprop-2-enoate: This compound is produced on an industrial scale through continuous esterification processes, utilizing large-scale reactors and efficient separation techniques.
Iron(2+): Industrial production of iron(2+) involves the reduction of iron ore in blast furnaces, followed by purification and conversion to ferrous salts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Cyclopentane can undergo oxidation to form cyclopentanone. Iron(2+) can be oxidized to iron(3+) in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Iron(2+) can be reduced to metallic iron using strong reducing agents.
Substitution: Cyclopentane can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of light or heat.
Major Products
Cyclopentanone: Formed from the oxidation of cyclopentane.
Metallic Iron: Produced from the reduction of iron(2+).
Halogenated Cyclopentane: Formed from the substitution reactions of cyclopentane.
Applications De Recherche Scientifique
Chemistry
Catalysis: Iron(2+) is used as a catalyst in various organic reactions, including the Haber process for ammonia synthesis.
Polymer Chemistry: Cyclopentylmethyl 2-methylprop-2-enoate is used in the synthesis of polymers and copolymers with unique properties.
Biology
Enzyme Cofactor: Iron(2+) acts as a cofactor in many enzymes, including those involved in electron transport and DNA synthesis.
Medicine
Drug Formulation: Cyclopentane derivatives are explored for their potential use in drug delivery systems.
Iron Supplements: Iron(2+) is a key component in iron supplements used to treat anemia.
Industry
Solvents: Cyclopentane is used as a solvent in various industrial applications.
Coatings: Cyclopentylmethyl 2-methylprop-2-enoate is used in the formulation of coatings and adhesives.
Mécanisme D'action
Molecular Targets and Pathways
Iron(2+): Iron(2+) participates in redox reactions, transferring electrons in biological systems. It is involved in the catalytic cycles of enzymes like cytochrome P450.
Cyclopentylmethyl 2-methylprop-2-enoate: This compound acts as a monomer in polymerization reactions, forming long-chain polymers through free radical mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane, (2-methylpropyl)-: Similar in structure but differs in the substituent group attached to the cyclopentane ring.
Cyclopentanone: An oxidized form of cyclopentane with a ketone functional group.
Cyclopentane, (2-methyl-1-propenyl)-: Another derivative of cyclopentane with a different alkyl group.
Uniqueness
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is unique due to its combination of a cyclic hydrocarbon, an ester, and a metal ion. This combination allows it to participate in diverse chemical reactions and applications, making it valuable in multiple fields.
Propriétés
Formule moléculaire |
C15H24FeO2 |
|---|---|
Poids moléculaire |
292.19 g/mol |
Nom IUPAC |
cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) |
InChI |
InChI=1S/C10H15O2.C5H9.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3,9H,1,4-7H2,2H3;1H,2-5H2;/q2*-1;+2 |
Clé InChI |
SMUFZTUODPWJRF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC1CC[CH-]C1.C1CC[CH-]C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-6-oxo-1H-purin-9-ium-2-olate](/img/structure/B12819885.png)

![2-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B12819895.png)

![2-Isopropyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12819912.png)
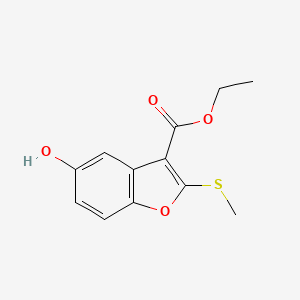
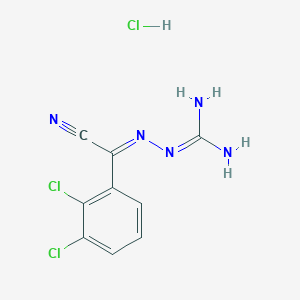
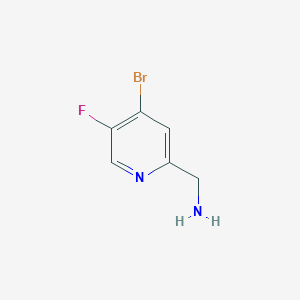
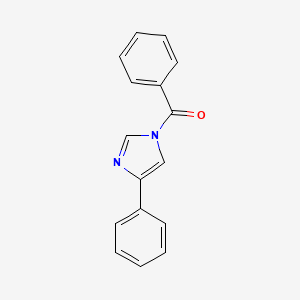
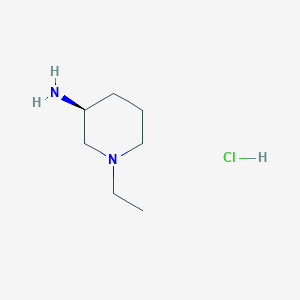
![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12819943.png)
